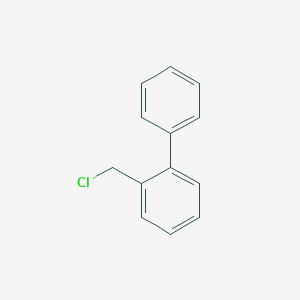

2-(Chloromethyl)-1,1'-biphenyl

描述

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis

The biphenyl scaffold, characterized by two phenyl rings linked by a single carbon-carbon bond, is a fundamental and privileged structure in the fields of organic chemistry and drug development. arkat-usa.orgresearchgate.net These structures are not merely simple aromatic hydrocarbons; their unique conformational properties, such as the torsion angle between the two rings, significantly influence their electronic and steric characteristics. bldpharm.com This, in turn, dictates their chemical reactivity and how they interact with biological targets. bldpharm.com

Biphenyl derivatives are integral building blocks in the synthesis of a vast array of complex molecules. crysdotllc.com They form the core of many pharmaceuticals, agrochemicals, and materials with advanced optical or electronic properties. crysdotllc.comrsc.org In medicinal chemistry, the biphenyl moiety is present in numerous approved drugs, valued for its ability to target a variety of proteins with high selectivity. researchgate.net The versatility of the biphenyl framework allows chemists to introduce various functional groups, leading to the creation of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. arkat-usa.orgresearchgate.net The synthesis of these valuable compounds often relies on powerful cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Ullmann reactions, which efficiently create the core biphenyl structure. rsc.orgsmolecule.com

Overview of Chloromethylated Biphenyls as Key Synthetic Intermediates

Chloromethyl-substituted aromatic compounds, including chloromethylated biphenyls, are highly valued as key synthetic intermediates. crysdotllc.comrsc.org The introduction of a chloromethyl group (-CH₂Cl) onto the biphenyl backbone significantly enhances the molecule's reactivity, transforming the relatively inert aromatic system into a versatile platform for further chemical modification. bldpharm.comcrysdotllc.com The chloromethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. smolecule.com This reactivity allows for the easy transformation of chloromethylated biphenyls into a wide range of other functional groups and more complex structures, which is crucial for the synthesis of fine chemicals, specialty polymers, and pharmaceuticals. crysdotllc.comrsc.org

The synthesis of chloromethylated biphenyls can be achieved through methods like the direct chloromethylation of biphenyl using reagents such as formaldehyde (B43269) and hydrochloric acid, often in the presence of a Lewis acid catalyst. crysdotllc.com Research has shown that the chloromethylation of biphenyl can yield a mixture of isomers, including 2-(chloromethyl)biphenyl, 4-(chloromethyl)biphenyl (B161239), and various bis(chloromethyl)biphenyls. researchgate.netarabjchem.org The specific isomer obtained and the selectivity of the reaction depend heavily on the reaction conditions and catalysts used. arabjchem.orgresearchgate.net These intermediates are pivotal in constructing larger molecules; for instance, they are used in the production of fluorescent whitening agents and as precursors for important pharmaceutical ingredients. arkat-usa.orgzjhdchem.com

The Compound in Focus: 2-(Chloromethyl)-1,1'-biphenyl

While isomers such as 4-(chloromethyl)biphenyl are common, the ortho-substituted this compound is a more specific and less commonly documented intermediate. Its synthesis via direct chloromethylation of biphenyl typically results in it being a minor product compared to the para-isomer. arabjchem.orgresearchgate.net

Despite being less common, the 2-(chloromethyl)biphenyl structure is a crucial component in the synthesis of complex pharmaceutical compounds. A notable example is its role as a key structural fragment in the synthesis of Telmisartan, an angiotensin II receptor antagonist used for treating hypertension. arkat-usa.org In the synthesis of Telmisartan, a derivative containing the 2-(chloromethyl)biphenyl moiety is used as a key intermediate for alkylation, highlighting the compound's importance in constructing intricate molecular architectures. arkat-usa.org

The reactivity of the chloromethyl group at the 2-position allows for specific synthetic transformations that are essential for building the final complex drug molecule.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38580-83-5 | crysdotllc.comchemenu.com |

| Molecular Formula | C₁₃H₁₁Cl | crysdotllc.comchemenu.com |

| Molecular Weight | 202.68 g/mol | crysdotllc.comchemenu.com |

| IUPAC Name | This compound | chemenu.com |

| Purity | 95% | chemenu.com |

| Storage | 2-8°C | crysdotllc.comchemenu.com |

Structure

3D Structure

属性

IUPAC Name |

1-(chloromethyl)-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFMDEFYYCMJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620986 | |

| Record name | 2-(Chloromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38580-83-5 | |

| Record name | 2-(Chloromethyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38580-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 1,1 Biphenyl and Analogues

Traditional Chloromethylation Routes for Biphenyl (B1667301) Derivatives

Direct chloromethylation of the biphenyl scaffold represents a classic approach to introduce the chloromethyl group. These methods are typically variants of the Friedel-Crafts reaction, relying on the generation of an electrophilic chloromethyl species.

The most common method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction. alfa-chemistry.comwikipedia.org This reaction involves treating the aromatic substrate, in this case, biphenyl, with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride under the catalysis of a Lewis acid. alfa-chemistry.comthieme-connect.de Zinc chloride (ZnCl₂) is the most frequently used catalyst, though others such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) have also been employed. thieme-connect.dedur.ac.uk

The reaction proceeds via electrophilic aromatic substitution. alfa-chemistry.comresearchgate.net The conditions protonate the formaldehyde, making the carbon significantly more electrophilic. wikipedia.org This electrophile is then attacked by the π-electrons of the biphenyl ring. wikipedia.org The reaction typically yields a mixture of isomers, primarily 4-(chloromethyl)-1,1'-biphenyl and 2-(chloromethyl)-1,1'-biphenyl, along with bis-chloromethylated products like 4,4'-bis(chloromethyl)biphenyl. researchgate.net The selectivity for a particular isomer can be influenced by the choice of catalyst and reaction conditions. researchgate.net For instance, using certain metal triflates as catalysts, the selectivity for 4,4′-bis(chloromethyl)biphenyl among the disubstituted isomers can be around 70%. researchgate.net

Table 1: Products of Triflate-Catalyzed Chloromethylation of Biphenyl

| Catalyst | Product | Isomer Selectivity |

|---|---|---|

| Sc(OTf)₃ | 4-chloromethylbiphenyl (Ia), 2-chloromethylbiphenyl (Ib), 4,4′-bis(chloromethyl)biphenyl (IIa), 2,4′-bis(chloromethyl)biphenyl (IIb) | ~70% for IIa |

| Yb(OTf)₃ | 4-chloromethylbiphenyl (Ia), 2-chloromethylbiphenyl (Ib), 4,4′-bis(chloromethyl)biphenyl (IIa), 2,4′-bis(chloromethyl)biphenyl (IIb) | ~70% for IIa |

| Sm(OTf)₃ | 4-chloromethylbiphenyl (Ia), 2-chloromethylbiphenyl (Ib), 4,4′-bis(chloromethyl)biphenyl (IIa), 2,4′-bis(chloromethyl)biphenyl (IIb) | ~70% for IIa |

Data sourced from a study on chloromethylation catalyzed by group 3 and 4 metal triflates. researchgate.net

An alternative protocol avoids the direct use of formaldehyde and hydrochloric acid. In one such method, biphenyl is treated with dimethoxymethane (B151124) (CH₂(OCH₃)₂) and chlorosulfonic acid (ClSO₃H) in the presence of a catalytic amount of zinc iodide (ZnI₂). rsc.org This reaction, carried out in dichloromethane (B109758) (DCM), was reported to produce 4-(chloromethyl)-1,1'-biphenyl in a 78% yield. rsc.org This approach offers a different set of reagents and conditions that can influence the reaction's outcome and may be preferable in certain applications to circumvent issues associated with the traditional method, such as the formation of the highly carcinogenic bis(chloromethyl)ether. dur.ac.ukrsc.org

The mechanism of chloromethylation is a classic example of electrophilic aromatic substitution, though the precise nature of the electrophile has been a subject of discussion. dur.ac.ukyoutube.com

In the traditional Friedel-Crafts route, the reaction between formaldehyde, HCl, and a Lewis acid like ZnCl₂ generates an electrophilic species. alfa-chemistry.comwikipedia.org The Lewis acid coordinates with the oxygen of the protonated formaldehyde, facilitating the formation of a highly reactive electrophile. wikipedia.org This species is often depicted as a chloromethyl cation (ClCH₂⁺) or a related complex like (chloromethyl)oxonium cation (ClH₂C–OH₂⁺). wikipedia.org This electrophile is then attacked by the electron-rich biphenyl ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). youtube.com Subsequent loss of a proton re-aromatizes the ring and yields the chloromethylated biphenyl product. wikipedia.orgyoutube.com

In the alternative protocol using dimethoxymethane and chlorosulfonic acid, the first step involves the reaction of dimethoxymethane with chlorosulfonic acid to generate methyl chloromethyl ether. rsc.org The zinc iodide catalyst then promotes the formation of the chloromethyl cation ([ClCH₂]⁺) from the methyl chloromethyl ether. rsc.org This cation then acts as the electrophile in the subsequent substitution reaction with biphenyl, following the same general mechanism of electrophilic attack and re-aromatization. rsc.org

Modern and Efficient Synthetic Strategies

Concerns over the use of hazardous reagents, complex product mixtures, and harsh reaction conditions in traditional chloromethylation have driven the development of alternative, multi-step synthetic strategies.

Modern synthetic chemistry emphasizes process optimization to improve yield, simplify purification, and enhance safety by avoiding toxic reagents. For analogues like 3-(chloromethyl)-2-methyl-1,1'-biphenyl (B1317249), a key intermediate for the pyrethroid insecticide bifenthrin, traditional six-step syntheses involved highly hazardous reagents such as thionyl chloride, lithium aluminum hydride, and methyl iodide. asianpubs.orgresearchgate.net These substances pose significant environmental and safety risks, producing corrosive byproducts and potentially explosive gases. asianpubs.org

This table contrasts a traditional six-step synthesis with a modern, optimized four-step process. asianpubs.org

The initial step in the aforementioned modern, four-step synthesis of 3-(chloromethyl)-2-methyl-1,1'-biphenyl involves the bromination of the starting material, 2-methyl-1,1'-biphenyl. asianpubs.org This is achieved using N-Bromosuccinimide (NBS) as the brominating agent. This reaction specifically targets the benzylic position of the methyl group on the biphenyl ring, converting it to a bromomethyl group. asianpubs.org The resulting 2-(bromomethyl)-1,1'-biphenyl is obtained in a high yield of 91.2%. asianpubs.org This targeted bromination provides a key intermediate that can be further functionalized in subsequent steps, representing a controlled and efficient entry point into the desired molecular scaffold without directly functionalizing the aromatic ring itself. asianpubs.org

Optimized Multi-Step Syntheses for Enhanced Yield and Reduced Hazardous Reagent Usage

Amination and Rearrangement Pathways for Chloromethyl Group Introduction

One less common but notable pathway for the introduction of a chloromethyl group onto a biphenyl scaffold involves amination followed by rearrangement. A key example of such a rearrangement is the Sommelet-Hauser rearrangement. asianpubs.org While not a direct route to this compound, this reaction illustrates the transformation of a benzylic quaternary ammonium (B1175870) salt, which can be derived from a biphenyl precursor, into a substituted benzylamine. Subsequent reactions can then be employed to convert the amine functionality into a chloromethyl group.

A more direct, albeit multi-step, approach involves the synthesis of a substituted biphenyl amine which is then converted to the target chloromethyl compound. For instance, the synthesis of 3-(chloromethyl)-2-methyl-1,1'-biphenyl, a key intermediate for the insecticide bifenthrin, has been achieved starting from N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine. prepchem.com In this process, the tertiary amine is reacted with ethyl chloroformate in toluene (B28343) at 80°C, leading to the formation of the desired chloromethyl derivative in quantitative yield. prepchem.com This pathway, while effective, involves multiple steps and the use of potentially hazardous reagents in earlier stages of the synthesis. asianpubs.org

Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful and versatile methodology for the construction of the biphenyl core. nobelprize.orgthermofishersci.in These reactions involve the coupling of an aryl halide or triflate with an organometallic reagent in the presence of a palladium catalyst. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov The choice of ligands, bases, and solvents plays a crucial role in the efficiency and selectivity of these reactions. nih.gov

Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is one of the most widely employed methods for biphenyl synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the requisite boronic acid reagents. gre.ac.uknih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The synthesis of biphenyl derivatives via Suzuki-Miyaura coupling has been extensively studied, with various palladium catalysts and reaction conditions being optimized to achieve high yields. google.comnih.gov For the synthesis of this compound and its analogues, a suitable strategy would involve the coupling of a (2-chloromethyl)phenyl boronic acid derivative with an aryl halide, or vice versa. The choice of coupling partners can be tailored to achieve the desired substitution pattern on the biphenyl scaffold.

| Aryl Halide | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ | Potassium Phosphate | Ethanol/Water | Good to Excellent | nih.gov |

| Aryl Halides | o-, m-, or p-(bromomethyl)phenylboronic acid pinacol (B44631) esters | Pd(dba)₂/PPh₃ | K₃PO₄ | THF/Water | Not specified | nih.govgre.ac.uk |

| Chlorinated Aromatic Hydrocarbons | Arylboronic Acids | Nano-palladium | K₂CO₃ | Not specified | Up to 97% | google.com |

Green Chemistry Approaches to Chloromethylation in Aqueous Media

Traditional chloromethylation reactions often employ harsh reagents and volatile organic solvents, posing environmental and safety concerns. researchgate.netgoogle.com In recent years, significant efforts have been directed towards developing greener and more sustainable synthetic methodologies. One promising approach is the use of aqueous media for chloromethylation reactions, which minimizes the reliance on hazardous organic solvents. researchgate.netresearchgate.net

The chloromethylation of biphenyl in aqueous media has been successfully achieved using various catalytic systems. researchgate.net These reactions often utilize phase-transfer catalysts or specialized catalyst systems that are active in water. The use of water as a solvent not only enhances the safety and environmental profile of the process but can also simplify product isolation.

Polyethylene glycol (PEG) and its derivatives have emerged as versatile and environmentally benign catalysts and reaction media in organic synthesis. nih.govnih.gov In the context of chloromethylation, PEG-based catalysts have shown remarkable efficacy in promoting the reaction in aqueous media. For instance, a recyclable, temperature-dependent phase-separation system composed of a PEG1000-dicationic ionic liquid (PEG1000-DAIL) and methylcyclohexane (B89554) has been used for the chloromethylation of biphenyl. researchgate.netresearchgate.net This system allows for homogeneous catalysis at elevated temperatures and easy separation of the product and catalyst at lower temperatures. researchgate.net

This methodology has been successfully applied to the synthesis of 4,4'-bis(chloromethyl)biphenyl, affording the product in high yield. researchgate.net The mechanism involves the in-situ generation of the chloromethylating agent from formaldehyde and HCl, catalyzed by the acidic ionic liquid. The PEG component facilitates the reaction in the aqueous phase and enables catalyst recycling. researchgate.net

| Reactant | Chloromethylating Agent | Catalyst | Solvent System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Biphenyl | Trioxymethylene/Methylal/HCl | PEG1000-DAIL | Aqueous/Methylcyclohexane | 4,4'-Bis(chloromethyl)biphenyl | 85 | researchgate.netresearchgate.net |

Development of Novel Solvent Systems for Improved Purity and Yield

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and product purity. In the synthesis of chloromethylated biphenyls, the development of novel solvent systems has been a key area of research to overcome the limitations of traditional solvents. google.com Traditional methods often use solvents like petroleum ether, which have low boiling points and pose significant safety risks in industrial production. google.comgoogle.com

A novel solvent system has been developed for the preparation of high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468), which involves a two-step process of chloromethylation and refining. google.com This method utilizes a new solvent system that not only improves the yield and purity of the product to over 80% and 99% respectively, but also reduces the safety hazards associated with low-boiling solvents and allows for solvent recycling. google.com The specific composition of this novel solvent system includes combinations such as toluene and isooctanoic acid, or chlorobenzene (B131634) and formic acid. google.com These systems facilitate the dissolution of impurities, allowing for the isolation of the high-purity product through simple washing, filtration, and recrystallization steps. google.com

Comparative Analysis of Synthetic Pathways and Regioselectivity Considerations

The choice of synthetic pathway for this compound and its analogues is dictated by a variety of factors, including the desired regioselectivity, yield, purity, cost, and environmental impact.

Chloromethylation is a direct method for introducing the chloromethyl group onto the biphenyl ring. rsc.org However, this reaction is often plagued by a lack of regioselectivity, leading to a mixture of isomers (e.g., 2-, 3-, and 4-chloromethylbiphenyl) and poly-substituted products. researchgate.net For instance, the chloromethylation of biphenyl catalyzed by metal triflates yields a mixture of 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, 4,4'-bis(chloromethyl)biphenyl, and 2,4'-bis(chloromethyl)biphenyl. researchgate.net Achieving high selectivity for the 2-isomer is challenging and often requires specific directing groups or complex reaction optimization. koreascience.kr

Green chemistry approaches , such as the use of PEG-based catalysts in aqueous media, address the environmental concerns associated with traditional chloromethylation. researchgate.net These methods offer high yields and facilitate catalyst recycling. researchgate.net However, the reported examples have primarily focused on the synthesis of the more symmetrical 4,4'-bis(chloromethyl)biphenyl, and achieving high regioselectivity for the 2-isomer may still be a challenge.

Reactivity and Fundamental Reaction Pathways of 2 Chloromethyl 1,1 Biphenyl

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) in 2-(chloromethyl)-1,1'-biphenyl is analogous to a benzyl (B1604629) chloride, rendering the benzylic carbon electrophilic and highly susceptible to attack by nucleophiles. vulcanchem.com This reactivity is the basis for its most common and synthetically useful transformations, proceeding primarily through a nucleophilic substitution mechanism. wikipedia.org In this class of reactions, an electron-rich species, the nucleophile, displaces the chloride ion (a good leaving group), resulting in the formation of a new covalent bond with the benzylic carbon. wikipedia.org

This compound readily reacts with a variety of nitrogen-containing nucleophiles, most notably primary and secondary amines. This reaction, a type of N-alkylation, forms the corresponding N-substituted aminomethyl biphenyl (B1667301) derivatives. smolecule.com The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the chloromethyl group. wikipedia.org

These reactions are fundamental in the synthesis of more complex nitrogen-containing molecules. For instance, such substitution reactions are key steps in the preparation of precursors for heterocyclic compounds like phenanthridines, where a new carbon-nitrogen bond is essential for the subsequent cyclization to form the final ring system. nih.govnumberanalytics.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Reactant | Nucleophile | Product Type | Significance |

|---|---|---|---|

| This compound | Primary/Secondary Amine | N-Alkyl-N-(biphenyl-2-ylmethyl)amine | Formation of C-N bonds, precursor for pharmaceuticals and heterocycles. smolecule.comacs.org |

Similar to its reactivity with amines, this compound undergoes efficient nucleophilic substitution with sulfur-containing nucleophiles such as thiols (mercaptans) and their corresponding thiolates. smolecule.com This reaction leads to the formation of thioethers (sulfides).

Detailed studies on the related compound, 4-(chloromethyl)biphenyl (B161239), demonstrate that it reacts with potassium ethyl xanthate in dimethylformamide (DMF) to produce the corresponding dialkyl thioether in high yield. nih.gov This reaction proceeds via a nucleophilic attack of the sulfur atom on the chloromethyl group, displacing the chloride. nih.gov This reactivity profile is directly applicable to the 2-substituted isomer, highlighting its utility in forming carbon-sulfur bonds, which are prevalent in various functional materials and biologically active molecules.

The high reactivity of the chloromethyl group in nucleophilic substitution reactions makes this compound a valuable starting material for a wide range of functional group interconversions. solubilityofthings.com This process involves converting the chloromethyl group into other functional groups, thereby manipulating the molecule's properties and enabling further synthetic transformations. imperial.ac.uk

Key interconversions include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions yields the corresponding alcohol, (1,1'-biphenyl)-2-ylmethanol. This conversion is a fundamental step, as the resulting alcohol can be further oxidized or used in esterification reactions. vulcanchem.comoecd.org

Formation of Ethers: Reaction with alkoxides or phenoxides produces ethers.

Formation of Esters: Reaction with carboxylate salts leads to the formation of esters. A related compound is synthesized by reacting 3-chloromethyl-2-methyl-[1,1'-biphenyl] with the potassium salt of a carboxylic acid in acetonitrile (B52724). prepchem.com

Formation of Nitriles: Substitution with cyanide ions (e.g., NaCN or KCN) yields (1,1'-biphenyl)-2-ylacetonitrile, which is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations underscore the role of this compound as a versatile building block in organic chemistry. rsc.orgub.edu The ability to easily convert the chloromethyl group provides a strategic entry point for the synthesis of a diverse array of biphenyl derivatives. arkat-usa.org

Oxidation Reactions of Aromatic Substituents

While the biphenyl rings are generally stable to oxidation under mild conditions, the substituent group can be targeted.

The chloromethyl group of this compound can be oxidized to form an aldehyde or a carboxylic acid. The oxidation of related chloromethyl biphenyls to their corresponding carboxylic acids is a documented transformation. For example, 4,4'-bis-(chloromethyl)-biphenyl can be oxidized to bibenzoic acid using reagents like sodium hypochlorite. google.com Similarly, 4-(chloromethyl)biphenyl can be oxidized to form 4-biphenylcarboxylic acid. This suggests that the chloromethyl group of the title compound can be converted into a carboxylic acid group, yielding (1,1'-biphenyl)-2-carboxylic acid. The oxidation to an aldehyde is often more challenging as aldehydes are themselves susceptible to further oxidation to carboxylic acids. imperial.ac.uk Achieving selective oxidation to the aldehyde typically requires milder and more specific oxidizing agents.

Reduction Reactions Targeting the Chloromethyl Functionality

The chloromethyl group can be reduced to a methyl group, a process known as hydrogenolysis. This transformation effectively replaces the chlorine atom with a hydrogen atom. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. smolecule.com For the related compound 4-(chloromethyl)biphenyl, this reduction yields 4-methylbiphenyl. Applying this to this compound would result in the formation of 2-methyl-1,1'-biphenyl. This reaction is useful when the chloromethyl group is used to direct other reactions or as a temporary activating group, and the final desired product is the corresponding methyl-substituted biphenyl.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Function |

|---|---|---|

| This compound | C₁₃H₁₁Cl | Subject of the article, synthetic intermediate. |

| (1,1'-Biphenyl)-2-ylmethanol | C₁₃H₁₂O | Product of hydrolysis. |

| (1,1'-Biphenyl)-2-carboxylic acid | C₁₃H₁₀O₂ | Product of oxidation. |

| 2-Methyl-1,1'-biphenyl | C₁₃H₁₂ | Product of reduction. |

| Phenanthridine | C₁₃H₉N | Heterocyclic compound synthesized from biphenyl precursors. |

| Telmisartan | C₃₃H₃₀N₄O₂ | Antihypertensive drug synthesized using a chloromethyl biphenyl intermediate. |

| 4-(Chloromethyl)biphenyl | C₁₃H₁₁Cl | Related compound used for reactivity comparison. |

| 4,4'-Bis(chloromethyl)-1,1'-biphenyl (B167468) | C₁₄H₁₂Cl₂ | Related compound used for reactivity comparison. |

| Lithium Aluminum Hydride | LiAlH₄ | Reducing agent. |

| Thionyl Chloride | SOCl₂ | Chlorinating agent. |

Conversion of Chloromethyl Groups to Methyl Groups Using Reducing Agents

The chloromethyl group of this compound can be readily converted to a methyl group through reduction. This transformation alters the electronic and steric properties of the molecule, influencing its subsequent reactivity. A common and effective reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). smolecule.com

The reaction proceeds via nucleophilic substitution, where a hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This process effectively replaces the chlorine atom with a hydrogen atom, yielding 2-methyl-1,1'-biphenyl. Other reducing agents, such as sodium borohydride, are generally not strong enough to reduce alkyl halides. libretexts.orgmasterorganicchemistry.com

Table 1: Reduction of this compound

| Reactant | Reducing Agent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-Methyl-1,1'-biphenyl |

| This compound | Sodium Borohydride (NaBH₄) | No reaction |

Electrophilic and Nucleophilic Interactions Involving the Biphenyl Core

The biphenyl core of this compound, like unsubstituted biphenyl, can undergo electrophilic substitution reactions. rsc.org The presence of the chloromethyl group, an electron-withdrawing group, deactivates the substituted phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the ortho and para positions of the unsubstituted ring. However, the directing influence can be complex due to the steric hindrance imposed by the biphenyl linkage. atamanchemicals.com

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. rsc.org For instance, nitration of biphenyl with nitric acid can yield a mixture of 2-nitro-biphenyl and 4-nitro-1,1'-biphenyl. rsc.org

The biphenyl core itself is generally unreactive towards nucleophiles. atamanchemicals.com However, the presence of activating groups or specific reaction conditions can facilitate nucleophilic aromatic substitution (SNAr) reactions. uni-stuttgart.de In the context of this compound, nucleophilic attack is far more likely to occur at the electrophilic carbon of the chloromethyl group rather than the aromatic rings.

Esterification Reactions Utilizing the Chloromethyl Group

The chloromethyl group of this compound serves as a reactive site for esterification reactions. This transformation is typically achieved through nucleophilic substitution, where a carboxylate anion acts as the nucleophile, displacing the chloride ion. researchgate.net This reaction, a variation of the Williamson ether synthesis, provides a versatile method for synthesizing a wide range of biphenylmethyl esters. nih.govtransformationtutoring.com

The reaction is generally carried out by treating this compound with a carboxylic acid in the presence of a base, or with a pre-formed carboxylate salt. The base deprotonates the carboxylic acid to generate the more nucleophilic carboxylate anion. A variety of bases can be employed, with common choices including potassium carbonate and cesium carbonate. nih.gov The reaction can also be catalyzed by copper(I) salts under ligand-free conditions. researchgate.net

Table 2: Example of Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Phenylpropiolic acid | Copper(I) iodide (CuI) | 2-(Biphenylmethyl) 3-phenylpropiolate |

| This compound | Carboxylic Acid | Potassium Carbonate (K₂CO₃) | 2-(Biphenylmethyl) ester |

This method is applicable to a broad range of carboxylic acids, including aromatic and α,β-unsaturated acids, leading to the formation of the corresponding esters in good yields. researchgate.net

Derivatization Strategies and Functionalization of 2 Chloromethyl 1,1 Biphenyl

Directed Synthesis of Complex Organic Architectures

2-(Chloromethyl)-1,1'-biphenyl serves as a fundamental building block for the construction of elaborate organic molecules. solubilityofthings.com The reactivity of its chloromethyl group is central to its role in synthesizing complex structures, primarily through nucleophilic substitution reactions. This allows for the straightforward introduction of various molecular fragments, leading to the creation of larger, more intricate systems.

A significant application of this compound is in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems. For instance, intramolecular Friedel-Crafts-type reactions of this compound derivatives can facilitate the formation of fluorene (B118485) and its derivatives. This process often involves converting the chloromethyl group into a more reactive species or its reaction with an activated position on the adjacent phenyl ring.

Furthermore, this compound is a key intermediate in the synthesis of larger, sterically hindered biaryl compounds. The chloromethyl group can be converted into other functional groups, such as aldehydes or carboxylic acids. These groups can then participate in cross-coupling reactions like the Suzuki-Miyaura or Negishi reactions to construct more complex biphenyl (B1667301) systems. rsc.org

Strategies for the Introduction of Diverse Functionalities

The introduction of a wide variety of functional groups to the this compound structure is mainly achieved through nucleophilic substitution of the chlorine atom. This SN2 reaction is highly efficient with numerous nucleophiles, enabling the creation of a diverse library of derivatives with customized properties.

Common nucleophiles used in these reactions include:

Oxygen nucleophiles: Alkoxides and phenoxides react to form ethers. For example, the reaction with sodium methoxide (B1231860) produces 2-(methoxymethyl)-1,1'-biphenyl. Hydrolysis can also be employed to introduce a hydroxymethyl group.

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides readily replace the chloride to form the corresponding amines and azides. These nitrogen-containing derivatives are valuable intermediates for synthesizing heterocycles and other nitrogenous compounds. For instance, reaction with sodium azide (B81097) followed by reduction yields 2-(aminomethyl)-1,1'-biphenyl.

Sulfur nucleophiles: Thiolates and thiourea (B124793) are effective for introducing sulfur-containing functionalities, leading to the formation of thioethers and isothiouronium salts, which can be further hydrolyzed to thiols.

Carbon nucleophiles: Cyanide ions can be used to introduce a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. While Grignard reagents and organolithium compounds are generally too basic and may cause side reactions, softer carbon nucleophiles like enolates are more suitable.

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide (B78521) | NaOH | Alcohol (-CH₂OH) |

| Alkoxide | NaOCH₃ | Ether (-CH₂OCH₃) |

| Cyanide | NaCN | Nitrile (-CH₂CN) |

| Azide | NaN₃ | Azide (-CH₂N₃) |

| Amine | NH₃ | Primary Amine (-CH₂NH₂) |

| Thiolate | NaSPh | Thioether (-CH₂SPh) |

These functionalized biphenyls can then undergo further transformations, providing access to a vast array of complex molecules.

Design and Synthesis of Axially Chiral Biphenyl Derivatives for Ligand Applications

Axially chiral biphenyls are crucial in asymmetric catalysis, where they act as ligands in numerous transition metal-catalyzed reactions. nih.govnih.govchemrxiv.org The atropisomerism of certain ortho-substituted biphenyls, which arises from restricted rotation around the C-C single bond connecting the two phenyl rings, results in stable, non-interconverting enantiomers. This compound is a valuable starting material for synthesizing such ligands.

The synthesis of axially chiral ligands from this compound often requires the introduction of bulky groups at the ortho positions to create a high rotational barrier. The chloromethyl group can either contribute to this steric hindrance or serve as a handle for introducing other functionalities.

A common approach involves derivatizing the chloromethyl group, followed by a second ortho-substitution. For example, the chloromethyl group can be converted to a phosphine (B1218219) oxide or a phosphonium (B103445) salt. Subsequent ortho-lithiation directed by this group, followed by quenching with an electrophile, can introduce a second ortho-substituent. The resulting di-ortho-substituted biphenyl can then be resolved into its enantiomers or synthesized enantioselectively.

Additionally, the chloromethyl group can be used to link the biphenyl unit to another chiral moiety, creating a diastereomeric mixture that can be separated. The subsequent removal of this chiral auxiliary yields the enantiomerically pure axially chiral biphenyl.

Ligand classes that can be accessed from this compound derivatives include phosphine ligands, which are widely used in cross-coupling reactions, and N-heterocyclic carbene (NHC) precursors. researchgate.net The synthesis of these ligands often involves multi-step sequences where the chloromethyl group is strategically manipulated to construct the desired ligand architecture.

Development of Chiral Derivatizing Agents for Enantioselective Analytical Separations

Chiral derivatizing agents (CDAs) are essential for the enantioselective analysis of chiral compounds, especially by chromatographic methods like HPLC and GC. tcichemicals.comethz.ch A CDA reacts with a chiral analyte to form a pair of diastereomers. Unlike the original enantiomers, these diastereomers have different physical properties and can be separated using standard chromatographic techniques. cnr.it

Derivatives of this compound have been investigated for this purpose. The inherent chirality of an axially chiral biphenyl scaffold can be incorporated into a reagent designed to react with a specific functional group in an analyte. nih.gov

The development of such agents requires an enantiomerically pure axially chiral biphenyl containing a reactive group. This reactive group is often introduced via the chloromethyl functionality of this compound. For instance, an enantiomerically pure 2'-substituted-2-(chloromethyl)-1,1'-biphenyl could be synthesized. The chloromethyl group could then be converted into a more reactive functionality, such as an isocyanate or an acid chloride.

This chiral reagent can then be used to derivatize chiral alcohols, amines, or other nucleophilic analytes. The resulting diastereomeric derivatives can be separated and quantified, allowing for the determination of the enantiomeric excess (ee) of the original analyte. The bulky biphenyl unit often improves the separation of the diastereomers by creating significant conformational differences between them. nih.gov

The design of these CDAs focuses on several key aspects:

High reactivity: The agent should react quickly and completely with the analyte under mild conditions. sci-hub.se

Chromatographic performance: The resulting derivatives should be stable and exhibit good chromatographic properties, such as sharp peaks and good resolution.

Chiral recognition: The chiral element of the CDA must effectively interact with the stereocenter of the analyte to produce diastereomers with sufficiently different properties for separation. nih.gov

Applications of 2 Chloromethyl 1,1 Biphenyl in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Fine Chemical Production

2-(Chloromethyl)-1,1'-biphenyl and its isomers are crucial intermediates in the fine chemicals industry. The reactivity of the chloromethyl group allows for its conversion into a variety of other functional groups, making it a cornerstone for the synthesis of more complex molecules. One of the significant applications of chloromethylated biphenyls is in the production of fluorescent whitening agents. These compounds are added to detergents, textiles, and papers to enhance their brightness by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum. For instance, 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) is a key precursor for stilbene-based fluorescent whitening agents like CBS-X. ambeed.com

The general synthetic approach involves the reaction of the chloromethyl group with other organic molecules to build up the final complex structure of the fine chemical. The versatility of this compound is also evident in its use as a starting material for various biphenyl (B1667301) derivatives that are employed in the manufacturing of specialty polymers and liquid crystals. The ability to introduce the biphenyl unit through the reactive chloromethyl "handle" is a key advantage in the design and synthesis of these advanced materials.

Precursor in the Synthesis of Agrochemical Intermediates

The agricultural sector relies heavily on the development of effective and selective pesticides to ensure crop protection and yield. This compound and its derivatives play a pivotal role as intermediates in the synthesis of several important agrochemicals, particularly fungicides and insecticides.

One of the most prominent examples is its use in the production of the fungicide boscalid (B143098). researchgate.netorganic-chemistry.orgbaidu.comnih.govscirp.org Boscalid is a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, which is effective against a broad spectrum of fungal pathogens in a wide range of crops. nih.gov The synthesis of boscalid involves the coupling of a substituted biphenyl amine with 2-chloronicotinic acid. organic-chemistry.orgbaidu.com While the exact commercial synthesis routes are proprietary, laboratory-scale syntheses often utilize precursors derived from chloromethylated biphenyls to construct the required 2-amino-biphenyl core of the molecule. researchgate.net

Another significant application is in the synthesis of the pyrethroid insecticide bifenthrin. google.comresearchgate.netmdpi.com 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (B1317249) is a key intermediate in the industrial production of bifenthrin. researchgate.netmdpi.com The synthesis involves the esterification of a cyclopropanecarboxylic acid derivative with the alcohol obtained from the hydrolysis of 3-(chloromethyl)-2-methyl-1,1'-biphenyl. The biphenylmethyl ester moiety is crucial for the insecticidal activity of bifenthrin.

| Agrochemical | Type | Role of this compound derivative |

| Boscalid | Fungicide | Precursor to the 2-aminobiphenyl (B1664054) core. researchgate.netorganic-chemistry.orgbaidu.com |

| Bifenthrin | Insecticide | Key intermediate (3-(Chloromethyl)-2-methyl-1,1'-biphenyl) for the alcohol portion of the ester. researchgate.netmdpi.com |

Utilization in Pharmaceutical Intermediate Synthesis

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key building block for the synthesis of various pharmaceutical intermediates, most notably for a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". researchgate.netnih.govnih.govrsc.org

Sartans, such as losartan, valsartan, and irbesartan, function by blocking the action of angiotensin II, a hormone that constricts blood vessels, thereby lowering blood pressure. researchgate.net A common structural feature of many sartans is a biphenylmethyl group that correctly positions other functional groups, such as a tetrazole or a carboxylic acid, to interact with the angiotensin II receptor.

The synthesis of these drugs often involves the alkylation of a heterocyclic moiety (like an imidazole (B134444) or a tetrazole derivative) with a reactive biphenylmethyl halide. This compound and its bromo-analogue are ideal reagents for this purpose. For example, in the synthesis of olmesartan (B1677269) medoxomil, a key step is the condensation of an imidazole derivative with a bromomethyl biphenyl tetrazole intermediate. nih.govmdpi.com This intermediate is structurally very similar to and can be synthesized from precursors related to this compound.

| Pharmaceutical Class | Example Drugs | Role of this compound |

| Angiotensin II Receptor Blockers (Sartans) | Losartan, Valsartan, Olmesartan | Precursor for the biphenylmethyl moiety that forms the backbone of the drug. researchgate.netnih.gov |

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. This compound is a valuable synthon for introducing the biphenyl moiety into various heterocyclic systems. The reactive chloromethyl group can participate in cyclization reactions to form a range of heterocyclic structures.

Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are present in some natural products and are widely used as chiral ligands in asymmetric catalysis. ambeed.comorganic-chemistry.orgbaidu.comgoogle.comresearchgate.net A common method for synthesizing 2-substituted oxazolines is the cyclization of β-amino alcohols with various carboxylic acid derivatives. organic-chemistry.orggoogle.com

While direct literature examples of the synthesis of oxazolines starting from this compound are not prevalent, a plausible synthetic route can be envisioned. The chloromethyl group can be first converted to a carboxylic acid or a nitrile. For instance, oxidation of the chloromethyl group would yield 2-biphenylcarboxylic acid, which could then be coupled with a β-amino alcohol, followed by acid-catalyzed cyclization to afford the corresponding 2-(2-biphenyl)oxazoline. Alternatively, reaction of this compound with cyanide would give 2-biphenylacetonitrile, which can also be converted to an oxazoline (B21484) by reaction with an amino alcohol.

Benzimidazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and an imidazole ring. This scaffold is found in a number of pharmaceuticals with a wide range of biological activities. The synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.

To synthesize benzimidazolyl biphenyl derivatives from this compound, a similar strategy to the one described for oxazolines can be employed. The chloromethyl group can be transformed into a carboxylic acid (2-biphenylcarboxylic acid). This acid can then be condensed with an o-phenylenediamine derivative, typically under acidic conditions, to yield the corresponding 2-(2-biphenyl)benzimidazole. This approach allows for the incorporation of the biphenyl moiety at the 2-position of the benzimidazole (B57391) ring system.

Synthesis of Novel Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts (QASs) are a class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups. They have a wide range of applications, including as phase-transfer catalysts, surfactants, disinfectants, and in the synthesis of ionic liquids. The synthesis of QASs is most commonly achieved through the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.

This compound is an excellent alkylating agent for the synthesis of novel quaternary ammonium salts containing a biphenylmethyl group. The reaction with a tertiary amine, such as trimethylamine (B31210) or pyridine, proceeds via a nucleophilic substitution (SN2) mechanism to yield the corresponding quaternary ammonium chloride.

This reaction allows for the straightforward introduction of the sterically demanding and lipophilic 2-biphenylmethyl group onto a nitrogen atom. The resulting quaternary ammonium salts can be expected to have unique physical and chemical properties due to the presence of the bulky biphenyl moiety, making them interesting candidates for applications in materials science and catalysis. For example, their use as phase-transfer catalysts could offer different selectivity compared to more common QASs due to the specific steric environment around the cationic nitrogen center.

| Reactant (Tertiary Amine) | Product (Quaternary Ammonium Salt) |

| Trimethylamine | N-(2-Biphenylmethyl)-N,N,N-trimethylammonium chloride |

| Pyridine | 1-(2-Biphenylmethyl)pyridinium chloride |

| Triethylamine | N-(2-Biphenylmethyl)-N,N,N-triethylammonium chloride |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Chloromethyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2-(Chloromethyl)-1,1'-biphenyl, providing precise information about the chemical environment of each proton and carbon atom.

In a typical ¹H NMR spectrum of this compound, the protons are expected to appear in distinct regions. The nine aromatic protons on the two phenyl rings will produce a complex multiplet pattern, generally in the range of 7.2 to 7.6 ppm. The exact chemical shifts and coupling patterns depend on the specific substitution and the rotational hindrance between the two rings. The most characteristic signal is the singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. Due to the electronegativity of the adjacent chlorine atom and the aromatic ring, this signal is expected to be downfield from typical alkyl protons, appearing around 4.6 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 7.20 - 7.60 | Multiplet (m) | 9H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The spectrum for this compound is expected to display 13 distinct signals. The aromatic carbons typically resonate in the 125-142 ppm region. This includes four quaternary carbons (two at the biphenyl (B1667301) linkage and two bearing the substituents) and nine protonated aromatic carbons. The carbon of the chloromethyl group (-CH₂Cl) is anticipated to appear significantly upfield, generally in the range of 45-50 ppm, influenced by the attached chlorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic Carbons (Ar-C) | 135 - 142 |

| Protonated Aromatic Carbons (Ar-CH) | 125 - 131 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₃H₁₁Cl), the molecular weight is 202.68 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 202. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 204 with about one-third the intensity of the molecular ion peak is expected.

Fragmentation is a key indicator of structure. A common fragmentation pathway for benzyl (B1604629) chlorides is the loss of the chlorine radical to form a stable benzyl-type carbocation. nih.gov Therefore, a prominent peak at m/z 167, corresponding to the [C₁₃H₁₁]⁺ fragment (the biphenylmethyl cation), is anticipated. This fragment could be the base peak of the spectrum. Further fragmentation of the biphenyl structure can also occur.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion | Significance |

|---|---|---|

| 204 | [C₁₃H₁₁³⁷Cl]⁺ | Isotope peak (M+2) |

| 202 | [C₁₃H₁₁³⁵Cl]⁺ | Molecular Ion (M⁺) |

| 167 | [C₁₃H₁₁]⁺ | Loss of ·Cl (Biphenylmethyl cation) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions characteristic of its aromatic and alkyl halide components. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl rings typically appear in the 1600-1450 cm⁻¹ region. google.com The presence of the chloromethyl group would be confirmed by C-H stretching of the CH₂ group just below 3000 cm⁻¹ and a characteristic C-Cl stretching absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Methylene C-H | Stretching | 2960 - 2850 |

| Methylene C-H | Bending (Scissoring) | ~1465 |

| C-Cl | Stretching | 800 - 600 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

HPLC is the primary technique for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. A reversed-phase HPLC (RP-HPLC) method is typically employed for non-polar to moderately polar compounds.

For this analysis, a C18 stationary phase column is a suitable choice due to the hydrophobic nature of the biphenyl structure. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, run under isocratic or gradient conditions to achieve optimal separation. Detection is most commonly performed using an ultraviolet (UV) detector, as the biphenyl rings provide strong chromophores that absorb significantly, typically around 220-254 nm. The retention time of the main peak relative to any impurity peaks allows for the quantitative determination of purity.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

While this compound is not a monomer in the traditional sense for addition polymerization, its reactive benzyl chloride group makes it a suitable initiator for certain types of polymerizations, such as cationic or controlled radical polymerizations. It can also be chemically modified to create monomers for polycondensation reactions. When polymers are synthesized using this compound or its derivatives, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the essential technique for characterizing their molecular weight distribution.

GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. The resulting chromatogram, which plots detector response against elution time, allows for the determination of key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, where all chains have the same length.

The analysis of a polymer initiated by this compound would involve dissolving the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF) and running it through a GPC system calibrated with polymer standards (e.g., polystyrene) of known molecular weights.

Atomic Force Microscopy (AFM) for Surface Characterization of Derived Materials

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique extensively used for the nanoscale characterization of materials. uchicago.edumdpi.com It provides three-dimensional topographical images of a material's surface and can also probe various other surface properties. anton-paar.comresearchgate.net For materials derived from this compound, such as functionalized thin films or polymers, AFM is an indispensable tool for understanding their surface morphology, which is critical to their function in various applications. asmicro.commdpi.com The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. uchicago.edu The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored to create a topographical map. mdpi.com

A key advantage of AFM in polymer research is its ability to operate in various environments (vacuum, air, or liquid) without requiring complex sample preparation, such as conductive coatings. mdpi.combruker.com This allows for the non-destructive imaging of polymer films and derived materials in their near-native state. bruker.com AFM can provide detailed information on surface roughness, feature sizes, and the distribution of different components in polymer blends or composites. anton-paar.commagtech.com.cn

Detailed research findings on analogous polymer systems demonstrate the utility of AFM for characterizing materials that could be derived from this compound. For instance, in the study of polymer thin films, AFM is used to assess how functionalization affects surface topography. After modifying a surface, even slight changes in roughness, on the order of nanometers, can be precisely quantified. researchgate.net This is crucial as surface properties like topography and roughness are known to regulate processes such as protein adsorption and cell adhesion. researchgate.net

AFM imaging is typically performed in various modes, such as TappingMode™, which is ideal for soft materials like polymers. bruker.com In this mode, topography images reveal the surface's physical structure, while simultaneous phase imaging provides contrast based on differences in material properties like adhesion, stiffness, and viscoelasticity. anton-paar.comasmicro.com This capability is particularly useful for characterizing phase-separated copolymers or polymer blends, where different components can be distinguished and their domain sizes and distribution mapped at the nanoscale. bruker.comazom.com For example, in blends of polymers like Polystyrene (PS) and Poly(methyl methacrylate) (PMMA), AFM phase images clearly delineate the domains of each component, allowing for the calculation of their surface coverage. anton-paar.com

The quantitative data derived from AFM analysis is critical for structure-property relationship studies. Surface roughness, for instance, is a key parameter. The table below presents typical surface roughness data for various polymer blends, illustrating the kind of quantitative information AFM provides.

| Polymer Blend | Ratio | Surface Roughness (Ra) |

| PMMA/SBS | 2:1 | 18.7 nm |

| PS/SBS | 1:1 | 16.3 nm |

| PMMA/PS | 1:1 | 4.0 nm |

| (Data sourced from a study on polymer blend characterization by AFM. anton-paar.com) |

Furthermore, AFM can guide the development of structured polymer films. Studies on polymer:fullerene blends, relevant to organic solar cells, have shown that surface patterning can direct the phase separation of the components. nih.gov AFM is used to characterize the resulting microscale and nanoscale morphology, confirming the effectiveness of the patterning in creating structured films with controlled domains. nih.gov The technique can resolve features with nanometer-scale precision, revealing how macromolecules assemble on a surface and how their arrangement is influenced by the underlying substrate. azom.com This level of detail is essential for designing and fabricating advanced materials derived from precursors like this compound for applications in electronics, coatings, and biomedical devices. mdpi.commdpi.com

Role of 2 Chloromethyl 1,1 Biphenyl in Materials Science and Polymer Chemistry

Synthesis of Functional Polymers and Resins with Tailored Properties

The bifunctional nature of 4,4'-Bis(chloromethyl)-1,1'-biphenyl (B167468) allows it to serve as a crucial crosslinking agent in polymer chemistry. smolecule.com By reacting with various aromatic compounds, it enables the synthesis of polymers with properties customized for specific applications, ranging from high-performance resins to specialized functional materials. smolecule.comresearchgate.net

Development of Heat-Resistant and Electrically Conductive PolymersThe incorporation of the rigid biphenyl (B1667301) structure from 4,4'-Bis(chloromethyl)-1,1'-biphenyl into a polymer backbone enhances thermal stability. The resulting materials can withstand higher temperatures without degradation, a critical feature for applications in electronics and advanced composites.

While this compound is primarily used to create the polymer structure, electrical conductivity is typically achieved by incorporating conductive additives like carbon black, carbon nanotubes, or through the inherent properties of the resulting conjugated polymer network. specialchem.comcelanese.com The polymer matrix created using 4,4'-Bis(chloromethyl)-1,1'-biphenyl provides the necessary thermal and mechanical stability to support these conductive components. celanese.com

Precursors for Hypercrosslinked Polymers (HCPs) for Adsorption Applications

Hypercrosslinked polymers (HCPs) are a class of amorphous microporous materials characterized by high surface areas and significant stability. 4,4'-Bis(chloromethyl)-1,1'-biphenyl is a widely used crosslinker for producing HCPs through Friedel-Crafts alkylation with various aromatic precursors. rsc.orgresearchgate.net The resulting polymers possess a rigid, interconnected pore structure, making them excellent candidates for adsorption applications. mdpi.com For example, an HCP derived from 2,2'-dihydroxybiphenyl and 4,4'-bis(chloromethyl)-1,1'-biphenyl exhibited a high surface area of 752 m²/g and a significant adsorption capacity for aniline (B41778) in aqueous solutions. rsc.org

Application in Carbon Dioxide Capture TechnologiesThe tunable porosity and chemical functionality of HCPs make them promising materials for carbon dioxide (CO₂) capture.aiche.orgepa.govmdpi.comHCPs synthesized using precursors containing polar functional groups, such as hydroxyl (-OH) groups, show selective CO₂ adsorption over other flue gases like nitrogen (N₂) and oxygen (O₂).beilstein-journals.orgThis selectivity is attributed to strong dipole-quadrupole interactions between the polar groups within the polymer framework and the CO₂ molecules.beilstein-journals.orgResearch has demonstrated that such materials can have a high isosteric heat of adsorption for CO₂, indicating a strong affinity for the gas, which is a key requirement for effective carbon capture technologies.beilstein-journals.orgresearchgate.net

Table 1: Properties of a Hypercrosslinked Polymer for Aniline Adsorption

| Property | Value | Reference |

|---|---|---|

| Precursors | 2,2'-dihydroxybiphenyl and 4,4'-bis(chloromethyl)-1,1'-biphenyl | rsc.org |

| Surface Area | 752 m²/g | rsc.org |

| Maximum Adsorption Capacity (Aniline) | 227.690 mg/g | rsc.org |

Fabrication of Nanofiltration Membranes for Environmental Applications

Nanofiltration (NF) is a membrane-based separation process used extensively in water treatment and purification. uvm.eduresearchgate.net 4,4'-Bis(chloromethyl)-1,1'-biphenyl is used as a chemical crosslinker to fabricate robust NF membranes. In one method, it is reacted with polyethyleneimine (PEI) on a polyethersulfone support to create an acid-resistant membrane. researchgate.net The resulting PEI/BCMP membrane demonstrates excellent performance in acidic solutions, showing high rejection rates for various metal ions, such as FeCl₃ (99.5%), CuCl₂ (92.2%), and ZnCl₂ (91.3%). researchgate.net The cross-linked structure provides the necessary stability for long-term operation in harsh chemical environments. researchgate.netmdpi.com

Table 2: Performance of a PEI/BCMP Nanofiltration Membrane

| Parameter | Details / Value | Reference |

|---|---|---|

| Membrane Components | Polyethyleneimine (PEI) cross-linked with 4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMP) on a PESU support | researchgate.net |

| Application | Metal ion removal from acidic wastewater | researchgate.net |

| Rejection Rate (FeCl₃) | 99.5% | researchgate.net |

| Rejection Rate (CuCl₂) | 92.2% | researchgate.net |

Intermediate in Pyrolytic Carbon and Dye-Sensitized Solar Cell Research

The role of 4,4'-Bis(chloromethyl)-1,1'-biphenyl extends to advanced materials for energy applications. While direct research is limited, its use as a precursor for creating specific carbon structures has been explored. For instance, it has been investigated as a starting material in the development of pyrolytic carbon, which can be a component in dye-sensitized solar cells (DSSCs). smolecule.com

Building Blocks for Small Molecule Semiconductor Materials

Organic small molecule semiconductors are at the forefront of research for next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor. The biphenyl moiety is a common structural motif in these materials, and 2-(chloromethyl)-1,1'-biphenyl serves as a key precursor for creating more complex, conjugated systems with tailored electronic properties.

The primary role of this compound in this context is as a reactive intermediate for the synthesis of larger, more complex aromatic structures, particularly fluorene (B118485) and its derivatives. The chloromethyl group provides a reactive site for intramolecular cyclization reactions to form the five-membered ring characteristic of fluorene. Polyfluorenes are a significant class of conjugated polymers known for their efficient blue photoluminescence, making them highly desirable for OLED applications.

Synthesis of Fluorene Derivatives:

The conversion of this compound to a fluorene core is a critical step. This transformation can be achieved through various synthetic routes, often involving a Friedel-Crafts-type reaction. Once the fluorene scaffold is formed, further functionalization at the 9-position is common to enhance solubility and tune the material's properties.

While direct studies detailing the use of this compound are not extensively reported in publicly available literature, the synthesis of fluorene derivatives from substituted biphenyls is a well-established strategy. For instance, novel fluorene emitting materials for OLEDs have been constructed using multi-step syntheses that often begin with functionalized biphenyl precursors.

Hole-Transporting Materials (HTMs):

Two novel conjugated triarylamine derivatives with a biphenyl core, termed Bp-OMe, have been synthesized and applied as hole-transporting materials in perovskite solar cells. uni-frankfurt.de Although these materials did not exhibit the highest power conversion efficiencies compared to other novel materials, their synthesis highlights the utility of the biphenyl scaffold in designing cost-effective HTMs. uni-frankfurt.de

| Property | Value | Significance in Semiconductor Materials |

| Molecular Structure | Biphenyl core with a reactive chloromethyl group | Provides a rigid and thermally stable backbone. The chloromethyl group allows for further chemical modifications to create larger conjugated systems. |

| Reactivity | The C-Cl bond in the chloromethyl group is susceptible to nucleophilic substitution and Friedel-Crafts reactions. | Enables the synthesis of more complex molecules like fluorenes and other polycyclic aromatic hydrocarbons, which are essential components of organic semiconductors. |

| Potential Applications | Precursor for fluorene-based emitters in OLEDs and hole-transporting materials in perovskite solar cells. | The electronic properties of the resulting materials can be tuned for specific device applications, such as emitting light of a particular color or efficiently transporting charge carriers. |

Monomer in Epoxy Resins for Electronic Components and Coatings

Epoxy resins are a critical class of thermosetting polymers widely used in the electronics industry for encapsulation, coatings, and adhesives. Their excellent electrical insulation, mechanical strength, thermal stability, and chemical resistance make them ideal for protecting sensitive electronic components. The incorporation of a biphenyl structure into the epoxy resin backbone can significantly enhance these properties.

While direct polymerization of this compound into an epoxy resin is not the standard route, it can serve as a precursor to biphenyl-containing epoxy monomers or curing agents. The more common approach involves the reaction of a biphenyl diol, such as 4,4'-dihydroxybiphenyl, with epichlorohydrin (B41342) to form a diglycidyl ether of biphenyl. However, the chloromethyl group on the biphenyl ring offers an alternative pathway for creating novel epoxy functionalized monomers.

Enhancement of Properties with Biphenyl Moiety:

The rigid and aromatic nature of the biphenyl unit contributes to several desirable properties in epoxy resins for electronic applications:

Higher Glass Transition Temperature (Tg): The restricted rotation of the biphenyl structure leads to a higher Tg, which means the material can withstand higher operating temperatures without losing its mechanical integrity. A study on a novel epoxy resin containing both binaphthyl and biphenyl moieties showed a remarkably higher glass transition temperature compared to conventional epoxy resins. researchgate.net

Lower Moisture Absorption: The hydrophobic nature of the biphenyl group results in lower water uptake, which is crucial for preventing corrosion and maintaining the electrical insulation properties of electronic components. Biphenyl-type epoxy molding compounds have been developed with reduced water absorption, leading to improved resistance against cracks during the reflow soldering process. researchgate.net

Improved Thermal Stability: The aromatic structure of biphenyl enhances the thermal stability of the cured epoxy resin, making it less susceptible to degradation at elevated temperatures. researchgate.net

Lower Dielectric Constant: For high-frequency applications, a low dielectric constant is essential to minimize signal loss. The incorporation of biphenyl mesogens in liquid crystalline epoxy resins has been shown to lead to a lower and more stable dielectric constant. nih.gov

Applications in Electronic Components and Coatings:

Biphenyl-based epoxy resins are used in a variety of electronic applications:

Electronic Encapsulation: These resins are used to encapsulate integrated circuits (ICs), transistors, and other semiconductor devices to protect them from mechanical shock, vibration, moisture, and contaminants. The low viscosity and good fluidity of some biphenyl epoxy resins make them suitable for use in epoxy molding compounds for IC encapsulation. plaschina.com.cn

Conformal Coatings for Printed Circuit Boards (PCBs): A thin layer of epoxy coating can be applied to PCBs to provide a dielectric barrier and protect the circuitry from environmental factors. incurelab.comscscoatings.com Epoxy coatings are known for their exceptional resistance to abrasion, chemicals, and moisture. incurelab.comscscoatings.com

High-Performance Adhesives: The strong adhesive properties of epoxy resins make them suitable for bonding various components in electronic assemblies.

| Property of Biphenyl Epoxy Resins | Typical Values/Observations | Relevance to Electronic Applications |

| Glass Transition Temperature (Tg) | Can exceed 190°C researchgate.net | Enables the material to withstand high temperatures during device operation and manufacturing processes like soldering. |

| Moisture Absorption | Can be significantly lower than conventional epoxy resins researchgate.netresearchgate.net | Prevents corrosion of metallic components and maintains high electrical insulation resistance. |

| Thermal Stability | Enhanced char yield and decomposition temperature researchgate.net | Ensures long-term reliability of electronic components by resisting thermal degradation. |

| Dielectric Constant (ε) | Can be reduced to below 3.0 at high frequencies nih.gov | Minimizes signal delay and loss in high-frequency circuits. |

| Coefficient of Thermal Expansion (CTE) | Can be tailored to match other materials in the electronic package | Reduces stress at the interface between the encapsulant and the semiconductor die, preventing delamination and cracking. |

Future Research Directions and Emerging Trends

Innovations in Sustainable and Green Synthetic Routes for 2-(Chloromethyl)-1,1'-biphenyl

The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes. For biphenyl (B1667301) derivatives, this involves developing synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. researchgate.net

Future research is focused on several key areas:

Catalyst Development : The use of heterogeneous catalysts is a cornerstone of green chemistry as they can be easily separated and recycled. researchgate.net Research into novel catalysts, such as palladium nanoparticles supported on natural polymers like cellulose (B213188) or magnetic nanoparticles, is paving the way for more sustainable Suzuki-Miyaura cross-coupling reactions to produce biphenyl scaffolds. researchgate.netresearchgate.net

Green Solvents : Traditional organic solvents are often volatile and toxic. The exploration of greener alternatives such as water, supercritical fluids like CO2, or ionic liquids is a significant trend. researchgate.netnih.gov For instance, Suzuki-Miyaura reactions have been successfully carried out in pure water using water-soluble catalysts. researchgate.net

Alternative Energy Sources : Microwave irradiation and sonication are being investigated to accelerate reaction times and improve energy efficiency in the synthesis of biphenyl compounds. rsc.org

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Heterogeneous Catalysis | Use of recyclable catalysts like palladium on magnetic nanoparticles for the coupling step. researchgate.net | Reduced catalyst waste, easier product purification. |

| Aqueous Synthesis | Performing coupling reactions in water using water-soluble catalysts. researchgate.net | Elimination of hazardous organic solvents, lower environmental impact. |

| Microwave-Assisted Synthesis | Employing microwave energy to shorten reaction times for the formation of the biphenyl core. rsc.org | Increased reaction rates, improved energy efficiency. |

| Flow Chemistry | Continuous production processes for better control and safety. | Enhanced safety, scalability, and consistency of product quality. |

Exploration of Novel Derivatization Pathways for Advanced Molecular Architectures

The reactive chloromethyl group on this compound is a gateway to a vast array of chemical transformations, allowing for the construction of complex molecular architectures. rsc.org

Emerging research in this area includes:

Palladium-Catalyzed Cross-Coupling : The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds and can be used to further functionalize the biphenyl core. nih.gov This allows for the synthesis of a wide range of substituted biphenyls with tailored electronic and steric properties.

Nucleophilic Substitution : The chloromethyl group is susceptible to nucleophilic attack, enabling the introduction of various functional groups. This is a key step in the synthesis of many pharmaceutical intermediates and materials precursors. nih.gov

Polymerization : The bifunctional nature of related compounds like 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) suggests that this compound could be used as a monomer or a chain-terminating agent in the synthesis of novel polymers with specific thermal or optical properties. smolecule.com